molecular formula C18H19FN2O3 B12119937 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Cat. No.: B12119937
M. Wt: 330.4 g/mol
InChI Key: UZYVWWHPUWIZAE-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic carboxylic acid derivative featuring a fluorinated phenyl group and a phenethylamino side chain. Its structure combines a butanoic acid backbone substituted with an amide-linked 4-fluorophenyl group at the 4-position and a phenethylamino moiety at the 2-position.

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-(4-fluoroanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid

InChI

InChI=1S/C18H19FN2O3/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(23)24)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,21,22)(H,23,24)

InChI Key

UZYVWWHPUWIZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration is performed to introduce a nitro group, which is subsequently reduced to an amino group.

    Amidation: The amino group is then reacted with a suitable carboxylic acid derivative to form an amide bond.

    Coupling Reaction: The intermediate is coupled with a phenethylamine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like alkyl, aryl, or halides.

Scientific Research Applications

4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The fluorophenyl group can enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid
  • Structure: Differs by replacing the phenethylamino group with a 4-chlorophenyl substitution at the 4-position.
  • Impact: The chloro group (electron-withdrawing) may enhance the acidity of the carboxylic acid compared to the target compound’s phenethylamino side chain (electron-neutral). This could influence solubility and metal-chelation properties .
4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid
  • Structure: Shorter chain (lacks the phenethylamino group) with a fluorine atom at the ortho position of the phenyl ring.
  • The absence of the phenethylamino group simplifies the molecule, possibly decreasing lipophilicity .
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid
  • Structure: Bromine replaces fluorine at the para position, and the phenethylamino group is substituted with a thienylmethyl moiety.
  • The thiophene ring introduces π-π stacking capabilities distinct from benzene, affecting receptor interactions .

Side Chain Modifications

Sulfonamide Derivatives (e.g., 4-{[4-(1-Azepanylcarbonyl)phenyl]amino}-4-oxo-2-butenoic Acid)
  • Structure: Features a butenoic acid backbone and an azepanyl carbonyl group.
  • The azepanyl group adds conformational flexibility, which may improve binding to deep hydrophobic pockets .

Complex Heterocyclic Derivatives

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic Acid
  • Structure : Contains a thiazolidine ring and bicyclic framework.
  • Impact : The rigid bicyclic structure and thiazolidine ring enhance stability against metabolic degradation. However, the complexity reduces synthetic accessibility compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid C₁₈H₁₈FN₂O₃ 329.35 4-Fluorophenyl, phenethylamino Balanced lipophilicity, potential for dual binding interactions
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid C₁₆H₁₂ClF₂N₂O₃ 356.73 4-Chlorophenyl, 4-fluorophenylamino Enhanced acidity, metal-chelation capacity
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₈FNO₃ 209.18 2-Fluorophenyl Steric hindrance, reduced conformational flexibility
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 4-Bromophenyl, thienylmethylamino Halogen bonding, π-π stacking with thiophene
4-{[4-(1-Azepanylcarbonyl)phenyl]amino}-4-oxo-2-butenoic acid C₁₈H₂₁N₃O₄ 343.38 Azepanyl carbonyl, butenoic acid Electrophilic reactivity, conformational flexibility

Research Findings and Implications

  • Electronic Effects : Fluorine and chlorine substituents modulate electron density, influencing acidity and binding to charged residues in enzymes. Bromine’s polarizability may enhance interactions with hydrophobic pockets .
  • Simpler analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) may exhibit faster pharmacokinetic profiles due to reduced molecular weight .
  • Biological Activity : Thiophene-containing analogs () could exhibit unique antibacterial or antiviral properties, leveraging sulfur’s electronegativity. Sulfonamide derivatives () are historically associated with antimicrobial activity but differ mechanistically from carboxylic acid-based compounds .

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